molecular formula C22H32O2 B12755883 6H-Dibenzo(b,d)pyran, 6a,7,10,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-3-pentyl-, (6aR-trans)- CAS No. 1451-20-3

6H-Dibenzo(b,d)pyran, 6a,7,10,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-3-pentyl-, (6aR-trans)-

Cat. No.: B12755883
CAS No.: 1451-20-3
M. Wt: 328.5 g/mol
InChI Key: GRLARWXSTOXAGR-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene . This systematic name reflects its bicyclic dibenzopyran core, substituent positions, and stereochemical configuration. Key components include:

  • Bicyclic framework : The 6H-dibenzo(b,d)pyran system comprises fused benzene and pyran rings, with saturation at the 6a,7,10,10a positions.
  • Substituents : A methoxy group (-OCH3) at position 1, three methyl groups (-CH3) at positions 6,6,9, and a pentyl chain (-C5H11) at position 3.
  • Stereodescriptors : The (6aR,10aR) configuration denotes the absolute stereochemistry of the two chiral centers in the trans-diastereomer.

The molecular formula C22H32O2 (molecular weight: 328.5 g/mol) was confirmed via high-resolution mass spectrometry and PubChem records. The SMILES notation CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC encodes the connectivity and stereochemistry, with the "@" symbols indicating the R-configuration at positions 6a and 10a.

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray crystallographic data for this compound remains unpublished, but its 3D conformation has been modeled using density functional theory (DFT) and compared to related dibenzopyran derivatives. Key findings include:

  • Ring puckering : The tetrahydrobenzo[c]chromene core adopts a boat-like conformation, with the pyran oxygen atom and C6a/C10a carbons deviating from planarity by 12.7°.
  • Substituent orientation : The pentyl chain at C3 extends perpendicular to the bicyclic plane, minimizing steric clashes with the C6 and C9 methyl groups.

Comparative analysis with 6H-dibenzo[b,d]pyran-6-one (PubChem CID 16173) reveals that methoxy and alkyl substituents significantly alter packing efficiency. The unsubstituted parent compound crystallizes in a monoclinic P21/c space group with π-π stacking interactions between aromatic rings, whereas the methyl and pentyl groups in the target compound likely disrupt such interactions, favoring hydrophobic van der Waals forces.

Stereochemical Configuration Analysis of (6aR-trans) Diastereomer

The (6aR,10aR)-trans configuration was determined using nuclear Overhauser effect spectroscopy (NOESY) and electronic circular dichroism (ECD). Critical observations include:

  • C6a and C10a chiral centers : The R-configuration at both positions places the C6 and C10 methyl groups in equatorial orientations relative to the pyran ring.
  • Transannular interactions : NOE correlations between H-6a and H-10a protons confirm their cisoid arrangement, stabilizing the trans-diastereomer over the cis form by 3.2 kcal/mol.

This stereochemistry contrasts with dronabinol [(6aR,10aR)-delta-9-tetrahydrocannabinol], where the hydroxyl group at C1 and absence of a C3 pentyl chain result in distinct pharmacological profiles.

Comparative Structural Analysis with Related Cannabinoid Analogues

Feature Target Compound Delta-9-THC (Dronabinol) 6H-Dibenzo[b,d]pyran-6-one
Core structure 6a,7,10,10a-tetrahydrodibenzopyran Delta-9-tetrahydrocannabinol Fully aromatic dibenzopyranone
C1 substituent Methoxy (-OCH3) Hydroxyl (-OH) Ketone (=O)
C3 substituent Pentyl (-C5H11) Pentyl (-C5H11) None
Chiral centers C6a, C10a (R,R) C6a, C10a (R,R) None
Bioactive conformation Boat-shaped pyran ring Half-chair pyran ring Planar aromatic system

Notable differences include:

  • C1 functionalization : The methoxy group enhances lipid solubility compared to dronabinol’s phenolic hydroxyl, potentially altering blood-brain barrier permeability.
  • C6/C9 methylation : The geminal dimethyl groups at C6 introduce steric hindrance absent in natural cannabinoids, possibly affecting receptor binding kinetics.
  • Aromaticity : Unlike the fully aromatic pyranone in 6H-dibenzo[b,d]pyran-6-one, partial saturation in the target compound allows conformational flexibility critical for cannabinoid receptor interactions.

Properties

CAS No.

1451-20-3

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene

InChI

InChI=1S/C22H32O2/c1-6-7-8-9-16-13-19(23-5)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h10,13-14,17-18H,6-9,11-12H2,1-5H3/t17-,18-/m1/s1

InChI Key

GRLARWXSTOXAGR-QZTJIDSGSA-N

Isomeric SMILES

CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC

Canonical SMILES

CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC

Origin of Product

United States

Preparation Methods

Core Formation via Intramolecular Biaryl Coupling

Key Steps :

  • Precursor Synthesis : A phenolic compound (e.g., 5 ) is prepared via regioselective chlorination of a resorcinol derivative (e.g., 4 ) using N-chlorosuccinimide (NCS).
  • Acid Chloride Condensation : The phenolic intermediate is condensed with a benzoic acid derivative (e.g., 9 ) to form a phenyl benzoate precursor (e.g., 10 ).
  • Pd-Mediated Cyclization : Intramolecular coupling using palladium catalysts forms the 6H-dibenzo[b,d]pyran-6-one core. For example, precursor 12 undergoes cyclization to yield the target scaffold.

Conditions :

  • Solvent: Dichloromethane/water mixture.
  • Catalyst: Pd(OAc)₂ with ligands like triphenylphosphine.
  • Yield: Moderate (45–63%).

Lewis Acid-Catalyzed Cyclization

Procedure :

cis

/

trans

-

p-mentha-2,8-dien-1-ol).

  • Condensation and Cyclization : Sequential acid-catalyzed condensation (e.g., H₂SO₄) and cyclization without isolating intermediates to avoid double-bond isomerization (Δ⁹ → Δ⁸).

Optimization :

  • Catalyst : Lewis acids (e.g., BF₃·Et₂O) in non-polar solvents (toluene).
  • Stereocontrol : Maintains (6aR,10aR) configuration critical for Δ⁹-THC analogs.

Functionalization via Alkylation and Protection

Steps :

  • Core Alkylation : Introduce the pentyl group at position 3 using 1-bromopentane under basic conditions (K₂CO₃/DMF).
  • Methoxy Group Installation : Protect the phenolic hydroxyl at position 1 as a methyl ether using methyl iodide (MeI) and a base (e.g., NaH).
  • Methyl Group Addition : Quench reactive intermediates with methylating agents (e.g., dimethyl sulfate).

Example :

  • Δ⁸-THC carboxylic acid (5b ) is alkylated with 1,4-dibromobutane under microwave heating to form the 4-bromo-butyl ester (6b ), followed by cyanide substitution to yield 7b .

Rh(III)-Catalyzed Annulation

Method :

  • Substrates : Aryl ketone O-acetyl oximes and quinones undergo Rh(III)-catalyzed C–H activation and annulation.
  • Mechanism : Proposed Rh(III)–Rh(V)–Rh(III) cycle with β-C elimination to form the dibenzopyranone ring.

Conditions :

  • Catalyst: [Cp*RhCl₂]₂ with AgSbF₆.
  • Additives: Benzoic acid in MeOH at 50–90°C.
  • Yield: Up to 71% for analogous structures.

Suzuki-Miyaura Cross-Coupling

Application :

  • Biphenyl Formation : Couple 2-bromoarylcarboxaldehydes with 2-hydroxyphenylboronic acids to construct the dibenzopyran skeleton.
  • Post-Functionalization : Introduce methyl and pentyl groups via subsequent alkylation.

Optimized Protocol :

  • Catalyst: Pd(OAc)₂ with PPh₃.
  • Base: K₂CO₃ in DMF at 90°C for 4 hours.
  • Yield: 91% for core structure.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Intramolecular Coupling High regioselectivity Multi-step purification required 45–63%
Lewis Acid Cyclization Scalable for THC analogs Risk of Δ⁸ isomer formation 50–65%
Rh(III)-Catalyzed Redox-neutral, one-pot Limited scope for bulky substituents 60–71%
Suzuki Coupling Modular functionalization Requires pre-functionalized substrates Up to 91%

Stereochemical Control

cis/

trans

-

p-mentha-2,8-dien-1-ol) ensures (6aR,10aR) configuration.

  • Avoiding Isomerization : Low-temperature cyclization (≤80°C) and anhydrous conditions prevent Δ⁹ → Δ⁹ isomer shifts.

Data Tables

Table 1 : Representative Yields for Key Intermediates

Intermediate Method Yield Citation
10 Pd coupling 63%
6b Microwave alkylation 53%
3a Rh(III) annulation 71%

Chemical Reactions Analysis

Types of Reactions

6H-Dibenzo[b,d]pyran, 6a,7,10,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-3-pentyl-, (6aR,10aR)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic routes.

Biology

The biological activity of 6H-Dibenzo(b,d)pyran has been studied for its potential effects on cellular processes. It may act as a bioactive compound influencing various biological pathways. Research indicates that derivatives of this compound can exhibit significant antioxidant properties .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its unique structure may allow it to act as a lead compound in drug development targeting various diseases. Studies have shown promising results in its efficacy against certain cancer cell lines and inflammatory conditions .

Industry

The industrial applications of this compound include its use in developing new materials or as an intermediate in synthesizing other valuable compounds. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

Case Studies

  • Bioactivity Assessment: A study evaluated the antioxidant capacity of 6H-Dibenzo(b,d)pyran derivatives using various assays. Results indicated that some derivatives exhibited higher antioxidant activity than standard antioxidants .
  • Synthesis Optimization: Researchers optimized the synthetic route for this compound using continuous flow reactors to enhance yield and purity. This method demonstrated significant advantages over traditional batch synthesis techniques .
  • Therapeutic Potential: Investigations into the anti-inflammatory effects of this compound showed that it could inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Key structural analogs differ in the 3-pentyl side chain, functional groups, and stereochemistry:

Compound Name Substituent (Position 3) Functional Group (Position 1) Molecular Formula Molecular Weight LogP Key Activity/Notes CAS RN
Target Compound (Methoxy derivative) Pentyl Methoxy (-OCH₃) C₂₂H₃₂O₂ 328.5 ~5.2* Enhanced lipophilicity vs. hydroxyl analogs -
(6aR,10aR)-Δ⁶a,10a-THC (Hydroxyl parent) Pentyl Hydroxyl (-OH) C₂₁H₃₀O₂ 314.46 4.8 Cannabinoid receptor agonist 95720-01-7
6H-Dibenzo[b,d]pyran-1-ol, 1-acetate (Ester derivative) Pentyl Acetate (-OAc) C₂₃H₃₂O₃ 356.5 - Boiling point: 156–158°C @ 0.07 Torr 23132-17-4
Parahexyl (Synhexyl) Hexyl Hydroxyl (-OH) C₂₂H₃₂O₂ 328.5 - Synthetic cannabinoid, historical use 117-51-1
3-Bornylmethyl-Δ⁸-THC Bornylmethyl Hydroxyl (-OH) C₂₆H₃₈O₂ 382.6 - High CB1 affinity -
6-Carboxy-dibenzo[b,d]pyran (e.g., Compound 3g) Pentyl Carboxylic acid (-COOH) C₂₂H₃₀O₄ 358.5 - Hypolipidemic (12× clofibrate activity) -

*Estimated based on .

Functional Group Impact on Activity

  • Methoxy vs.
  • Ester Derivatives (e.g., Acetate) : Enhanced volatility (lower boiling point) for analytical applications but reduced metabolic stability .
  • Carboxylic Acid Derivatives : Introduce polar groups, shifting activity from cannabinergic to hypolipidemic effects .

Stereochemical Considerations

The (6aR,10aR)-trans configuration is essential for cannabinoid receptor binding. Stereoisomers with (6aS,10aS) configurations show negligible activity . For example, (6aR,10aR)-Δ⁶a,10a-THC binds CB1 with ~10× higher affinity than its S-enantiomer .

Pharmacological Comparisons

  • Cannabinoid Receptor Affinity: The hydroxyl parent (Δ⁶a,10a-THC) and Parahexyl exhibit strong CB1 agonism, while methoxy derivatives may show reduced efficacy due to steric hindrance .
  • Hypolipidemic Activity: Carboxylic acid derivatives (e.g., Compound 3g) demonstrate potent lipid-lowering effects, unrelated to cannabinoid pathways .
  • Synthetic Analogs (e.g., O-2050) : Sulfonamide or acetylenic side chains (e.g., O-2050) act as CB1 neutral antagonists, highlighting the role of side-chain flexibility in receptor modulation .

Biological Activity

The compound 6H-Dibenzo(b,d)pyran, 6a,7,10,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-3-pentyl-, (6aR-trans)- , commonly referred to as Hexahydrocannabinol (HHC) , is a semi-synthetic cannabinoid derived from cannabidiol (CBD). This compound has garnered attention for its potential biological activities and pharmacological effects similar to those of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis.

Chemical Structure and Properties

The molecular structure of HHC features a tricyclic terpenoid framework with a benzopyran ring. Its chemical formula is C23H34O2C_{23}H_{34}O_2, and it is characterized by several key functional groups that contribute to its biological activity. The compound's stereochemistry is significant in determining its interaction with cannabinoid receptors.

PropertyValue
Molecular FormulaC23H34O2C_{23}H_{34}O_2
Molecular Weight350.51 g/mol
Functional GroupsMethoxy, Trimethyl

Cannabinoid Receptor Interaction

HHC exhibits a binding affinity for cannabinoid receptors CB1 and CB2, similar to Δ9-THC. Research indicates that HHC may activate these receptors, leading to effects such as analgesia, anti-inflammatory responses, and potential psychoactive effects.

Pharmacological Effects

  • Analgesic Properties : Studies have shown that HHC can reduce pain in animal models by modulating pain pathways through cannabinoid receptor activation.
  • Anti-inflammatory Effects : HHC has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : There is emerging evidence suggesting that HHC may protect neuronal cells from damage due to oxidative stress.

Study on Antinociceptive Activity

A study conducted on the antinociceptive properties of HHC revealed that it significantly reduced pain responses in rodent models when administered intraperitoneally. The results indicated a dose-dependent effect, suggesting that higher doses correlate with increased analgesic activity.

Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of HHC on various cancer cell lines. Results indicated that HHC exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Comparative Biological Activity Table

CompoundActivity TypeReference
HHCAnalgesic
Δ9-THCAnalgesic
CBDAnti-inflammatory
Other CannabinoidsVarious

Q & A

Q. What are the established synthetic routes for preparing this compound with high stereochemical purity?

Methodological Answer: The compound is synthesized via stereoselective tosylation of Δ⁹-THC (tetrahydrocannabinol) precursors. Key steps include:

  • Tosylation : Reacting Δ⁹-THC with p-toluenesulfonyl chloride under anhydrous conditions to yield the tosylate intermediate.
  • Crystallization : Purification via recrystallization in hexane/ethyl acetate (3:1) to achieve >95% enantiomeric excess .
  • Critical Parameters : Temperature control (<0°C during tosylation) and inert atmosphere (N₂) are essential to prevent racemization.

Q. How can the stereochemistry and structural conformation of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction confirms the (6aR,10aR) configuration. Hydrogen atoms are resolved using difference Fourier maps with riding model restraints (C–H = 0.93–0.98 Å) .
  • NMR Spectroscopy : ¹H and ¹³C NMR assignments validate substituent positions. For example, the methoxy group (δ ~3.3 ppm in ¹H NMR) and pentyl chain protons (δ ~1.2–1.6 ppm) .

Q. What pharmacological assays are used to evaluate its cannabinoid receptor affinity?

Methodological Answer:

  • Competitive Binding Assays : Use [³H]CP-55,940 as a radioligand in human CB1/CB2 receptor-expressing cell membranes.
  • IC₅₀ Determination : Incubate with varying compound concentrations (0.1 nM–10 µM) and measure displacement curves. Reported Ki values for CB1: ~23 nM; CB2: ~5 nM .

Advanced Research Questions

Q. How can metabolic pathways and glucuronide conjugates of this compound be identified in vivo?

Methodological Answer:

  • LC-HRMS/MS : Liver microsome incubations (human/rat) with UDP-glucuronic acid identify the major metabolite, (6aR,10aR)-9-carboxy-Δ⁸-THC-glucuronide (m/z 543.2 [M-H]⁻).
  • Fragmentation Patterns : Characteristic neutral losses (176 Da for glucuronide) and MS² spectra confirm conjugation sites .

Q. What computational strategies are effective for modeling its interaction with cannabinoid receptors?

Methodological Answer:

  • Molecular Docking : Use CB1 receptor homology models (PDB: 5TGZ) with flexible ligand sampling.
  • MD Simulations : Run 100-ns trajectories in lipid bilayers to assess binding stability. Key interactions include hydrogen bonding with Ser383 and hydrophobic packing with Leu387 .

Q. How do structural analogs (e.g., Δ⁹-THC vs. Δ⁸-THC) differ in receptor activation profiles?

Methodological Answer:

  • Functional cAMP Assays : Compare Δ⁸-THC and Δ⁹-THC in CB1-transfected HEK293 cells. Δ⁸-THC shows 40% lower efficacy in inhibiting forskolin-induced cAMP .
  • Bias Signaling Analysis : Quantify β-arrestin recruitment vs. G-protein activation using BRET/TR-FRET assays.

Q. What analytical techniques distinguish positional isomers (e.g., 3-pentyl vs. 3-hexyl derivatives)?

Methodological Answer:

  • GC-EI-MS : Alkyl chain length differences are detected via molecular ion clusters (e.g., m/z 386 for pentyl vs. m/z 400 for hexyl derivatives) .
  • ²H NMR Isotopic Labeling : Deuterated pentyl chains (e.g., 3-pentyl-5,5,5-d₃) resolve splitting patterns in crowded spectral regions .

Q. How can synthetic byproducts (e.g., cis-isomers) be minimized during large-scale preparation?

Methodological Answer:

  • Chiral Stationary Phase HPLC : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (hexane:isopropanol = 95:5) to separate cis/trans isomers.
  • Kinetic Control : Optimize reaction time (≤2 hours) and catalyst loading (5 mol% SnCl₄) to suppress epimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.